

Spectroscopic Data for 7-Bromoisoquinolin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoisoquinolin-3-ol

Cat. No.: B1291703

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally verified spectroscopic data for **7-Bromoisoquinolin-3-ol** is not readily available in public scientific literature or databases. The data presented in this guide is predictive, based on established principles of spectroscopy and analysis of structurally analogous compounds. This document serves as a reference for expected spectral characteristics and outlines the standard methodologies for acquiring such data.

Introduction

7-Bromoisoquinolin-3-ol (CAS No: 662139-46-0) is a halogenated hydroxyisoquinoline that serves as a valuable synthetic intermediate in medicinal chemistry. Its scaffold is of particular interest in the development of novel kinase inhibitors for oncological applications. Accurate structural elucidation and characterization are critical for its use in multi-step syntheses. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **7-Bromoisoquinolin-3-ol** and details the standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-Bromoisoquinolin-3-ol**. It is important to note the potential for tautomerism between the -ol and -one forms, which would be reflected in the experimental spectra.

Predicted ^1H NMR Data

Solvent: DMSO- d_6 Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	br s	1H	O-H / N-H
~8.0 - 8.2	d	1H	H-8
~7.8 - 8.0	d	1H	H-5
~7.6 - 7.8	dd	1H	H-6
~7.0 - 7.2	s	1H	H-4
~6.5 - 6.7	s	1H	H-1

Predicted ^{13}C NMR Data

Solvent: DMSO- d_6

Chemical Shift (δ , ppm)	Assignment
~160 - 165	C-3
~145 - 150	C-8a
~135 - 140	C-4a
~130 - 135	C-6
~128 - 132	C-8
~125 - 130	C-5
~120 - 125	C-7
~115 - 120	C-1
~100 - 105	C-4

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z Value	Interpretation
223/225	Molecular Ion (M^+): Shows a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom.
195/197	$[M - CO]^+$: Loss of carbon monoxide from the keto-tautomer.
144	$[M - Br]^+$: Loss of the bromine radical.
116	$[M - Br - CO]^+$ or $[C_8H_6N]^+$: Subsequent loss of carbon monoxide from the $[M - Br]^+$ fragment.

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad, s	O-H stretch (from the hydroxyl group)
3200 - 3000	m	N-H stretch (if keto-enol tautomerism occurs)
3100 - 3000	m	Aromatic C-H stretch
~1650	s	C=O stretch (from keto-tautomer)
1620 - 1580	m, s	C=C and C=N ring stretching vibrations
1250 - 1000	s	C-O stretch
850 - 800	s	C-H out-of-plane bending (aromatic)
600 - 500	m	C-Br stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like **7-Bromoisoquinolin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[\[1\]](#)[\[2\]](#)

- **Sample Preparation:** Approximately 5-10 mg of **7-Bromoisoquinolin-3-ol** is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[\[2\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe must be tuned to the correct frequencies for ¹H and ¹³C.

- **^1H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include setting the appropriate spectral width, acquisition time (typically 2-4 seconds), and a relaxation delay (1-5 seconds). Multiple scans (e.g., 8 to 64) are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to produce a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are necessary to obtain a good signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and calibrated.

Mass Spectrometry (MS)

This protocol describes a general method for obtaining an Electron Ionization (EI) mass spectrum.^{[3][4]}

- **Sample Introduction:** A small amount of the solid sample is introduced into the ion source, typically using a direct insertion probe which allows the sample to be heated and volatilized under high vacuum.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($\text{M}^{+\bullet}$) and causing fragmentation.^[4]
- **Mass Analysis:** The resulting ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.^[3]
- **Detection:** An electron multiplier or similar detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

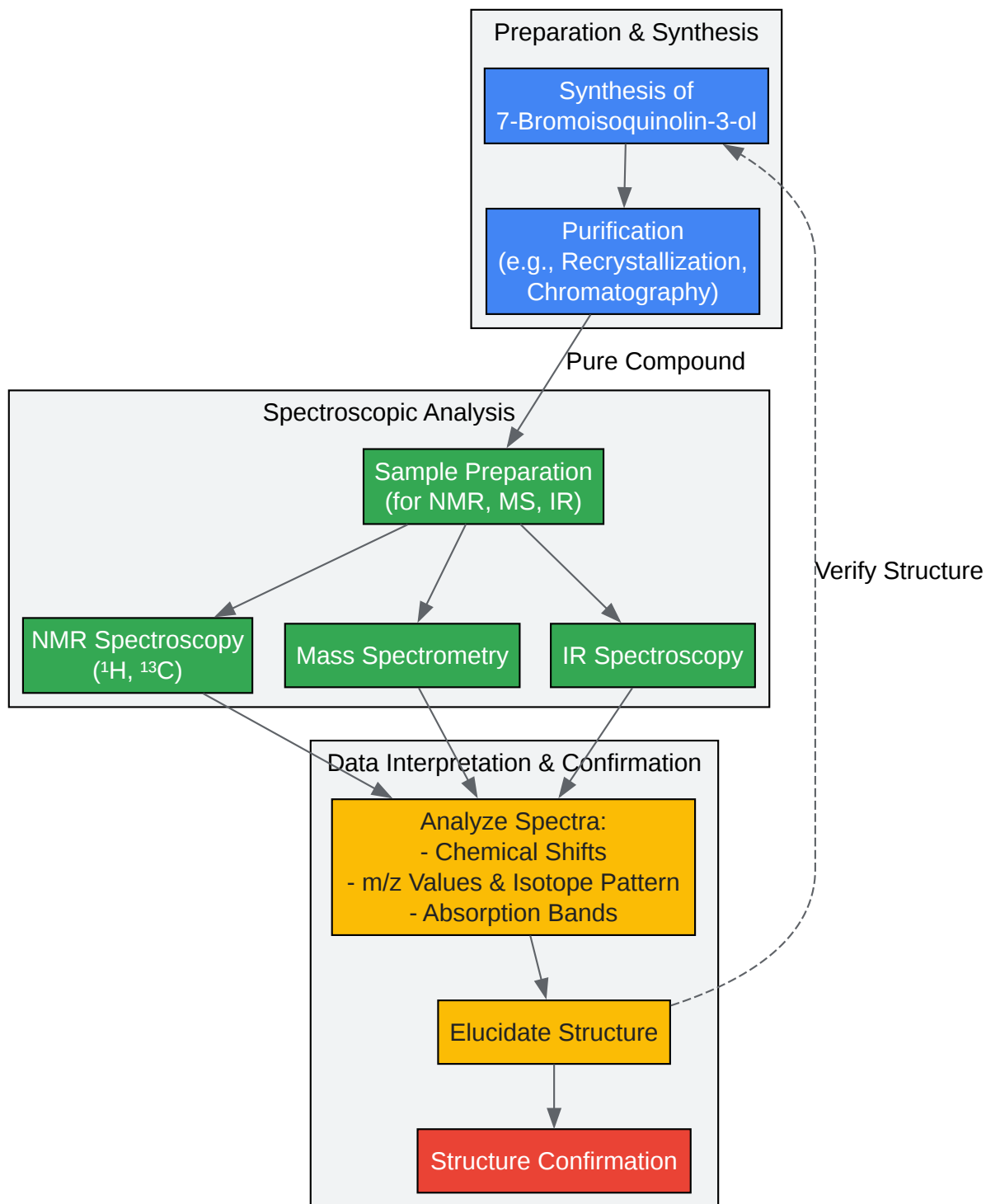
Infrared (IR) Spectroscopy

This protocol details the thin solid film method, a common technique for analyzing solid samples.^[5]

- **Sample Preparation:** A small amount of **7-Bromoisoquinolin-3-ol** (a few milligrams) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
- **Film Deposition:** A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.^[5]
- **Data Acquisition:** The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plate is typically recorded first. The sample spectrum is then acquired.
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound using the spectroscopic methods described.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. iijirset.com [iijirset.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Data for 7-Bromoisquinolin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1291703#spectroscopic-data-for-7-bromoisquinolin-3-ol-nmr-ms-ir\]](https://www.benchchem.com/product/b1291703#spectroscopic-data-for-7-bromoisquinolin-3-ol-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com